molecular formula C16H19ClN2O2 B2861480 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide CAS No. 2180008-62-0

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide

Cat. No. B2861480
M. Wt: 306.79
InChI Key: HCGKOZIFXCVKRD-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.



Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to construct it from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. These properties can give clues about the compound’s purity, stability, and suitability for certain applications.


Safety And Hazards

This involves understanding the potential risks associated with handling the compound. Information on toxicity, flammability, environmental impact, and safe handling procedures are typically included here.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.


I hope this general approach is helpful to you. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-11-6-5-7-12-10-13(15(17)18-14(11)12)16(21)19(2)8-3-4-9-20/h5-7,10,20H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKOZIFXCVKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)N(C)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide

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